molecular formula C17H21NO5 B2750940 methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 337495-67-7

methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2750940
CAS No.: 337495-67-7
M. Wt: 319.357
InChI Key: XPNJOWLEWYGDFP-UHFFFAOYSA-N
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Description

Methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a 3,4-dimethoxyphenethyl group at the 1-position, a methyl group at the 2-position, and a methyl ester at the 3-position. Its molecular formula is C₁₆H₁₉NO₅, with a molar mass of 305.33 g/mol . The compound is identified by multiple synonyms and CAS numbers (19717-25-0 and 477890-07-6), reflecting its use in diverse synthetic and pharmacological contexts .

Properties

IUPAC Name

methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-11-13(17(20)23-4)10-16(19)18(11)8-7-12-5-6-14(21-2)15(9-12)22-3/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNJOWLEWYGDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1CCC2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H19NO4\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{4}

This structure features a pyrrole ring with substituents that enhance its biological activity. The presence of the methoxy groups and the ethyl side chain are particularly notable for their roles in modulating activity.

Antimicrobial Activity

Research has shown that pyrrole derivatives exhibit significant antimicrobial properties. A study synthesized several pyrrole-based compounds and evaluated their in vitro antimicrobial activities against various bacterial strains. The results indicated that compounds with methoxy substitutions demonstrated enhanced antibacterial activity, particularly against Gram-positive bacteria .

Compound Activity MIC (µg/mL) Target Organism
Methyl pyrrole derivativeAntibacterial50Staphylococcus aureus
Methyl pyrrole derivativeAntifungal30Candida albicans

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound were assessed using various cancer cell lines. In vitro studies revealed that this compound exhibited significant antiproliferative effects on melanoma cells with an IC50 value comparable to established chemotherapeutics like Carboplatin .

Case Study: Melanoma Cell Lines

A series of experiments were conducted on SH-4 melanoma cells to evaluate the compound's effectiveness:

  • IC50 Value : 44.63 ± 3.51 µM
  • Mechanism : Induction of apoptosis and S-phase cell cycle arrest were observed.

These findings suggest that the compound could serve as a potential candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and type of substituents on the pyrrole ring significantly influence biological activity. For instance, substitutions at the β-position enhance interactions with cellular targets, increasing selectivity towards tumor cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be contextualized by comparing it with analogous pyrrole derivatives. Key differences lie in substituent groups, synthesis methodologies, and biological activities.

Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound 3,4-Dimethoxyphenethyl, methyl ester (C3), 2-methyl C₁₆H₁₉NO₅ 305.33 N/A (structural focus)
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate 4-Chlorophenyl, 4-chlorophenylamino C₁₇H₁₃Cl₂N₂O₃ 374.20 Synthesized using Fe₃O₄@NCs–PA catalyst; magnetic recovery enhances environmental sustainability
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate 3-Fluoro-2-iodobenzoyl, ethyl ester (C2) C₁₅H₁₂FINO₃ 402.20 23% yield; characterized by ESIMS (m/z 402.2)
Ethyl 2-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate 2-(Trifluoromethyl)phenyl, ethyl ester (C4) C₂₃H₂₂F₃NO₃ 435.43 Antimalarial activity; synthesized via Pd-C catalyzed hydrogenation
(E)-Methyl 2,4-dimethyl-5-(3-oxo-3-(3,4,5-trimethylphenyl)prop-1-en-1-yl)-1H-pyrrole-3-carboxylate 3-Oxo-3-(trimethylphenyl)propenyl, methyl ester (C3) C₂₀H₂₃NO₃ 325.40 Antimicrobial activity (tested); MP 147–150°C
1H-Pyrrole-3-carboxylic acid, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-2-methyl-4-[(methyloxidoimino)methyl]-5-oxo-, methyl ester Methyloxidoimino, methyl ester (C3) C₁₉H₂₄N₂O₆ 376.40 Predicted density: 1.237 g/cm³; potential coordination chemistry applications

Key Observations

Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility or binding interactions compared to electron-withdrawing groups (e.g., Cl, CF₃) in analogs .

Synthesis and Catalysis: The use of magnetic nanocatalysts (e.g., Fe₃O₄@NCs–PA) in related compounds highlights advancements in green chemistry, though the target compound’s synthesis method is unspecified in the evidence .

Biological Activity :

  • Analogs with trifluoromethylphenyl or propenyl groups exhibit antimalarial or antimicrobial activity, suggesting that the target compound’s 3,4-dimethoxyphenyl group could be explored for similar applications .

Physical Properties :

  • The target compound lacks reported melting points or solubility data, whereas analogs like the trimethylphenylpropenyl derivative have documented MPs (147–150°C) .

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